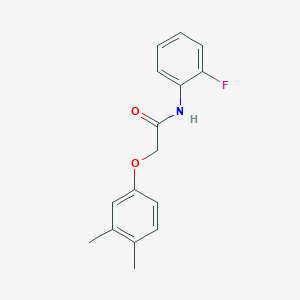

2-(3,4-dimethylphenoxy)-N-(2-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves various chemical reactions, such as stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. These processes result in the formation of compounds with specific anticancer activities confirmed by in silico modeling, targeting specific receptors (Sharma et al., 2018). Other synthesis methods involve refluxing mixtures of chloroacetamide derivatives with oxadiazoles or phenols in the presence of potassium carbonate, which are then purified by recrystallization from suitable solvents (Ding et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds exhibits characteristics such as crystallization in specific crystal systems with defined space groups and unit cell parameters. For instance, compounds have been observed to crystallize in the orthorhombic crystal system with intermolecular hydrogen bonds contributing to the stability of the structure (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives engage in various chemical reactions, including transsilylation and the formation of benzoxazasiline derivatives through reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane (Nikonov et al., 2016). These reactions lead to the synthesis of compounds with specific chemical properties, such as inhibition of voltage-gated sodium currents and enhancement of GABA effects in anticonvulsant activity studies (Pękala et al., 2011).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline form, can be influenced by the specific substituents and synthesis methods used. The solubility in various solvents and the melting point range provide insights into the compound's applicability in different mediums (Ding et al., 2006).

Chemical Properties Analysis

Acetamide derivatives exhibit a range of chemical properties, including reactivity with various chemical agents, stability under different conditions, and the ability to form hydrogen bonds contributing to their structural integrity. The chemical reactivity and stability are crucial for their potential applications in pharmaceuticals and materials science (Sharma et al., 2018).

Applications De Recherche Scientifique

Potential Pesticide Properties

- A related compound, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide, characterized by X-ray powder diffraction, is identified as a potential pesticide (Olszewska, Tarasiuk, & Pikus, 2011).

Anticancer Applications

- N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, structurally similar to the target compound, has been synthesized and shown to target the VEGFr receptor, suggesting potential in anticancer drug development (Sharma et al., 2018).

Molecular Structure Analysis

- The compound N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide has been analyzed for its crystal structure, which can provide insights into the molecular characteristics and interactions of similar compounds (Park, Park, Lee, & Kim, 1995).

Radioactive Labelling for PET Imaging

- Derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are structurally akin to the target compound, have been explored for radioactive labeling, making them useful in PET imaging studies (Dollé et al., 2008).

Probing Molecular Interactions

- A study involving a compound similar to 2-(3,4-dimethylphenoxy)-N-(2-fluorophenyl)acetamide, namely N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide, highlights the use of these compounds in probing molecular interactions and structures (Ding, Tan, Xing, Wang, & Wang, 2006).

Propriétés

IUPAC Name |

2-(3,4-dimethylphenoxy)-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c1-11-7-8-13(9-12(11)2)20-10-16(19)18-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOJJDDVBDPLHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24797604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)